molecular formula C12H11FO B13768191 2-Ethoxy-1-fluoronaphthalene

2-Ethoxy-1-fluoronaphthalene

Cat. No.: B13768191
M. Wt: 190.21 g/mol
InChI Key: MHAIHBMMDYRLLA-UHFFFAOYSA-N
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Description

2-Ethoxy-1-fluoronaphthalene is a substituted naphthalene derivative featuring an ethoxy (-OCH₂CH₃) group at the 2-position and a fluorine atom at the 1-position of the naphthalene ring. This compound belongs to a broader class of polycyclic aromatic hydrocarbons (PAHs) modified with functional groups that alter its physicochemical and biological properties. The ethoxy group contributes steric bulk and electron-donating effects, while fluorine, a highly electronegative atom, influences electronic distribution and reactivity. Such substitutions are critical in pharmaceutical and materials science applications, where fine-tuning solubility, stability, and interaction with biological targets is essential.

Properties

Molecular Formula

C12H11FO

Molecular Weight

190.21 g/mol

IUPAC Name

2-ethoxy-1-fluoronaphthalene

InChI

InChI=1S/C12H11FO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3

InChI Key

MHAIHBMMDYRLLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-fluoronaphthalene typically involves the introduction of the ethoxy and fluorine groups onto the naphthalene ring. One common method is the nucleophilic substitution reaction where 2-naphthol reacts with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of safer and more efficient fluorinating agents is preferred to avoid hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1-fluoronaphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used.

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium fluoride can be used.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-fluoronaphthalene involves its interaction with various molecular targets. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to different enzymes and receptors. The exact pathways and targets depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-ethoxy-1-fluoronaphthalene with three structurally analogous naphthalene derivatives: 1-fluoronaphthalene , 1-methylnaphthalene , and 2-methylnaphthalene . Key differences in substituent effects, physicochemical properties, and toxicological profiles are highlighted.

Table 1: Substituent Effects and Physicochemical Properties

Compound Substituents Electronic Effects Boiling Point (°C)* Solubility in Water* Key Applications/Notes
This compound -OCH₂CH₃ (2), -F (1) -OCH₂CH₃ (electron-donating), -F (electron-withdrawing) Not reported Low (PAH-like) Potential intermediate in organic synthesis; limited toxicity data
1-Fluoronaphthalene -F (1) -F (electron-withdrawing) ~215–220 Insoluble Used as a solvent or reference standard; listed as an impurity in pharmaceuticals
1-Methylnaphthalene -CH₃ (1) -CH₃ (electron-donating) 244–245 Insoluble Industrial solvent; linked to respiratory toxicity in animal studies
2-Methylnaphthalene -CH₃ (2) -CH₃ (electron-donating) 241–242 Insoluble Similar to 1-methylnaphthalene; metabolized to nephrotoxic intermediates

*Boiling points and solubility data for 1-fluoronaphthalene, 1-methylnaphthalene, and 2-methylnaphthalene are extrapolated from general PAH literature due to incomplete evidence .

Key Findings:

Substituent Reactivity: The ethoxy group in this compound increases steric hindrance compared to smaller substituents like methyl or fluorine. Fluorine at the 1-position enhances electrophilic substitution resistance but may increase stability in environmental matrices compared to non-halogenated analogs .

Toxicological Profiles: 1-Methylnaphthalene and 2-methylnaphthalene are well-studied, with evidence of respiratory toxicity, hemolytic anemia, and liver damage in rodents . Their metabolism generates reactive epoxides and quinones, contributing to toxicity. this compound: No direct toxicological data were found in the provided evidence. However, ethoxy groups in PAHs are associated with slower metabolic degradation, which could prolong biological half-lives .

Environmental Persistence :

  • Methyl- and fluoro-substituted naphthalenes exhibit moderate persistence in air and soil due to volatility and hydrophobic properties. Ethoxy substitution may enhance water solubility slightly but is unlikely to significantly alter environmental partitioning compared to parent PAHs .

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